N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenyl group at position 5 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 2. This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-4-1-9(2-5-11)15-19-20-16(24-15)18-14(21)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPFFRRSBNHELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of a hydrazine derivative with a carbon disulfide source under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.
Formation of the Benzo[d][1,3]dioxole Moiety: This involves the cyclization of a catechol derivative with a suitable dihalide under basic conditions to form the benzo[d][1,3]dioxole ring.
Coupling Reaction: The final step involves coupling the chlorophenyl-thiadiazole intermediate with the benzo[d][1,3]dioxole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification techniques like recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidized Derivatives: Formation of sulfoxides or sulfones.
Reduced Derivatives: Formation of amines or alcohols.
Substituted Derivatives: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
Structural analogs of this compound often differ in the substituents attached to the thiadiazole ring or the aryl carboxamide group. Key examples include:
N-(5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Substituent : 3-Nitrophenyl instead of 4-chlorophenyl.
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Substituent : 3,4-Dimethoxyphenyl attached to the carboxamide.
- Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% with a melting point of 175–177°C.
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Pharmacophore Modifications in Related Thiadiazole Derivatives
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Features a benzylidene imine instead of a carboxamide.
- Activity: Known for insecticidal and fungicidal properties, highlighting the role of the thiadiazole core in agrochemical applications .
ASN90 [(S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide]
- Structure : Incorporates a piperazine-ethyl-benzo[d][1,3]dioxole moiety.
- Activity: A multimodal drug candidate targeting tau and α-synuclein proteinopathies, demonstrating the therapeutic versatility of thiadiazole derivatives .
Table 1: Substituent Effects on Physical Properties
Key Findings and Implications
- Synthetic Flexibility : The thiadiazole core allows for diverse substitutions (e.g., chloro, nitro, methoxy), enabling tailored physicochemical and biological properties .
- Bioactivity Trends : Electron-withdrawing groups (e.g., nitro, chloro) may enhance binding to enzymatic targets, as seen in acetylcholinesterase inhibition studies , while bulkier substituents (e.g., piperazine in ASN90) improve CNS penetration .
- Gaps in Data: Limited information on the target compound’s specific bioactivity highlights the need for further in vitro and in vivo studies.
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H14ClN3O4S |
| Molecular Weight | 343.82 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiadiazole moiety have shown effectiveness against Mycobacterium tuberculosis cell lines, suggesting that the compound may interfere with critical biochemical pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. One study demonstrated that related thiadiazole derivatives exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, which promotes cell cycle arrest at critical phases (G2/M) .
Cytotoxicity Studies
In vitro studies have reported the following IC50 values for related thiadiazole compounds:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4e | MCF-7 | 5.36 |
| Compound 4i | HepG2 | 2.32 |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | MCF-7 | 0.28 |
These findings indicate a promising cytotoxic profile for compounds derived from the thiadiazole framework.
Case Studies
A notable case study involved the synthesis of a series of new thiadiazole derivatives. The study highlighted their ability to inhibit tumor growth in vivo using sarcoma-bearing mouse models. The results demonstrated that compound 4i effectively targeted tumor cells while sparing normal cells .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other thiadiazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Lacks dioxole moiety | Antimicrobial |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-furan-2-carboxamide | Contains oxadiazole instead of thiadiazole | Anticancer |
The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
